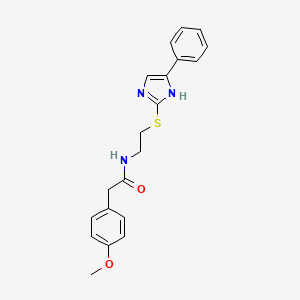
2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide, also known as MPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPTA is a member of the imidazole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Aplicaciones Científicas De Investigación
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
The compound was evaluated for its PTP1B inhibitory activity, showcasing IC50 values indicative of moderate to high inhibition. This activity correlates with docking studies and potential antidiabetic applications in vivo, highlighting its significance in metabolic disease research (Saxena et al., 2009).
Anticonvulsant Activity
Amide derivatives, including structures similar to the subject compound, have been synthesized and tested for anticonvulsant properties. Notably, one derivative demonstrated significant activity against seizures induced by maximal electroshock, underscoring the potential of such compounds in epilepsy treatment research (Aktürk et al., 2002).
Antimicrobial and Antioxidant Properties
The synthesis of related thiazole and thiadiazole derivatives, including antimicrobial and antioxidant evaluations, suggests the broader chemical class's potential in combating microbial infections and oxidative stress. These findings could guide the development of new therapeutic agents with enhanced efficacy and safety profiles (Wardkhan et al., 2008).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), reveal insights into hydrogen bonding's effect on self-assembly processes. The antioxidant activities of these complexes further demonstrate the compound's potential in oxidative stress-related disorder research (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-17-9-7-15(8-10-17)13-19(24)21-11-12-26-20-22-14-18(23-20)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDSBAPAVMQITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/no-structure.png)
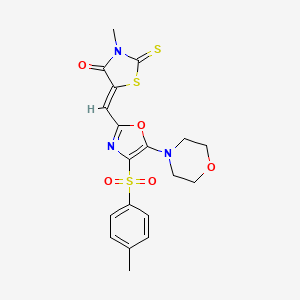
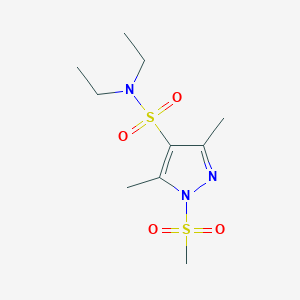
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)
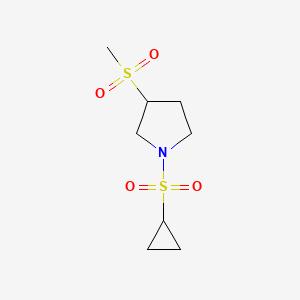
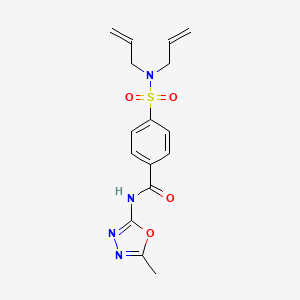
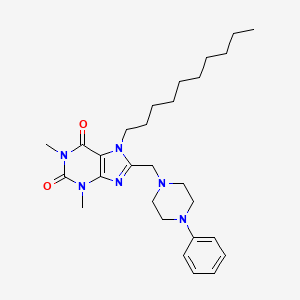
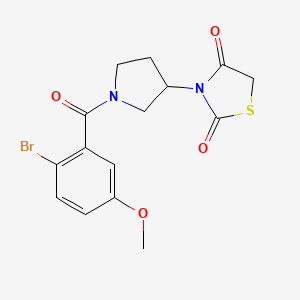
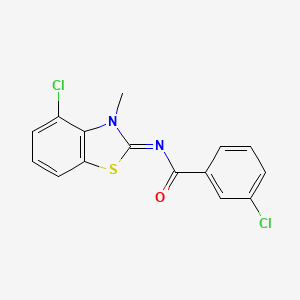
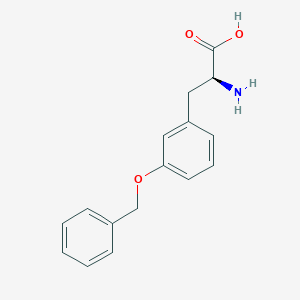
![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)